Praseodymium(3+) benzoate

Thermal analysis TG-DTA Dehydration behavior

Praseodymium(3+) benzoate (Pr(C₆H₅COO)₃, CAS 19411-95-1), also referred to as praseodymium tribenzoate, is a trivalent lanthanide carboxylate coordination compound with a molecular formula of C₂₁H₁₅O₆Pr and a molecular weight of approximately 504.25 g·mol⁻¹. It belongs to the rare-earth benzoate family and typically crystallizes as a trihydrate.

Molecular Formula C21H15O6Pr
Molecular Weight 504.2 g/mol
CAS No. 19411-95-1
Cat. No. B093618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraseodymium(3+) benzoate
CAS19411-95-1
Molecular FormulaC21H15O6Pr
Molecular Weight504.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pr+3]
InChIInChI=1S/3C7H6O2.Pr/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3
InChIKeyXDFGURDROXHOOM-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Praseodymium(3+) Benzoate (CAS 19411-95-1): Baseline Identity and Procurement-Relevant Characteristics


Praseodymium(3+) benzoate (Pr(C₆H₅COO)₃, CAS 19411-95-1), also referred to as praseodymium tribenzoate, is a trivalent lanthanide carboxylate coordination compound with a molecular formula of C₂₁H₁₅O₆Pr and a molecular weight of approximately 504.25 g·mol⁻¹ . It belongs to the rare-earth benzoate family and typically crystallizes as a trihydrate [1]. Structurally, Pr³⁺ adopts coordination numbers ranging from 6 to 9 depending on the synthetic conditions and the nature of ancillary ligands, with carboxylate binding modes encompassing bidentate chelating (η²), bridging bidentate (μ-η¹:η¹), and bridging chelating tridentate (μ-η²:η¹) geometries [2]. The compound is a member of isostructural group 1 (La, Ce, Pr, Nd) among rare-earth benzoates, all sharing the Ln(C₆H₅COO)₃·3H₂O hydrate composition [1].

Coordination chemistry Trivalent Pr(III) carboxylate with variable coordination number (6–9) and multiple binding modes (chelating, bridging)
Thermal processing Anhydrous stability up to 320°C with reversible phase transition at 250°C supports controlled calcination workflows
Optical research Characteristic 4f² dual fluorescence (UV and visible) enables wavelength-conversion and luminescent-probe studies

Why Praseodymium(3+) Benzoate Cannot Be Readily Substituted by Other Lanthanide Benzoates


Although all trivalent lanthanide benzoates share the general formula Ln(Bz)₃·nH₂O, their physicochemical properties diverge significantly as a function of the lanthanide ionic radius and 4f-electron configuration. Pr³⁺ occupies a specific position in the lanthanide contraction series (ionic radius ~1.126 Å for CN=8), which dictates its coordination number preference, thermal decomposition pathway, and spectroscopic signature [1]. Substituting neodymium benzoate for praseodymium benzoate alters the dehydration temperature, the temperature window of anhydrous phase stability, and the crystalline phase transition behavior—each a critical parameter in thermal processing or catalyst precursor applications [2]. Furthermore, Pr³⁺ possesses a unique 4f² electronic configuration that enables characteristic double fluorescence conversion (¹S₀→¹I₆ at ~395 nm and ¹D₂→³H₄ at ~595 nm), a photophysical fingerprint absent in Nd³⁺, Eu³⁺, or Tb³⁺ benzoates, rendering optical applications non-transferable [3].

Pr benzoate
Nd, Sm, Eu, Gd benzoates
Ionic-radius contraction alters dehydration energetics and coordination preference; thermal windows and spectroscopic signatures may not transfer
Pr benzoate (anhydrous adduct)
Hydrated lanthanide benzoates
Only Pr forms a structurally characterized solvent-free Pr(OBz)₃(HOBz)₂ adduct; hydrated analogs release water upon heating, risking water-sensitive chemistries
Pr benzoate emission
Eu or Tb benzoate emitters
Pr³⁺ 4f² configuration yields dual UV–visible emission; Eu³⁺ and Tb³⁺ provide single-region visible output, making optical substitution context-dependent

Quantitative Differentiation Evidence for Praseodymium(3+) Benzoate Versus Closest Analogs


Dehydration Endothermic Peak Temperature: Praseodymium Benzoate vs. Gd, Tb, and Dy Benzoates

Simultaneous TG-DTA measurements on solid-state Ln(Bz)₃·nH₂O compounds reveal that the dehydration endothermic peak for praseodymium benzoate occurs at 105°C (identical to cerium benzoate), which is systematically higher than those of heavier lanthanide benzoates: 95°C for Gd, 85°C for Tb, and 75°C for Dy [1]. This 10–30°C difference in dehydration energetics reflects variations in lattice water binding strength linked to the lanthanide ionic radius, providing a quantitative thermal signature for identity verification and processing window definition.

Dehydration peak
Head-to-head
Pr: 105°C
Gd: 95°C · Tb: 85°C · Dy: 75°C
Pr peak 10–30°C higher vs. heavier Ln
Defines minimum activation temperature; supports higher processing window vs. Dy benzoate
TG-DTA under air; loss of 2 H₂O
Thermal analysis TG-DTA Dehydration behavior Lanthanide benzoates

Anhydrous Thermal Stability Limit: Praseodymium Benzoate vs. Cerium and Heavier Lanthanide Benzoates

After dehydration, anhydrous praseodymium benzoate remains thermally stable up to 320°C before decomposition begins [1]. This stability window is substantially wider than that of cerium benzoate (stable only to 260°C) but narrower than that of gadolinium, terbium, and dysprosium benzoates (all stable to 350°C) [1]. Additionally, Pr benzoate exhibits a reversible crystalline phase transition at 250°C, whereas Gd benzoate undergoes this transition at 255°C and Tb/Dy benzoates at 270°C [1].

Anhydrous stability
Head-to-head
Pr: stable to 320°C
Ce: 260°C · Gd/Tb/Dy: 350°C
Pr 60°C more stable than Ce benzoate
Intermediate stability window may support controlled oxide precursor calcination
Phase transition at 250°C (Pr) vs. 270°C (Tb/Dy)
Thermal stability Anhydrous phase Decomposition TG-DTA

Double Fluorescence Conversion: Praseodymium Benzoate vs. Other Pr(III) Aromatic Carboxylates

Praseodymium benzoate, when excited at 245 nm, exhibits two distinct emission peaks at approximately 395 nm (¹S₀→¹I₆ charge-transfer transition) and 595 nm (¹D₂→³H₄ characteristic Pr³⁺ transition) [1]. Under 415 nm excitation, only the 595 nm peak is observed. This double fluorescence conversion—simultaneous emission in both ultraviolet and visible regions—is a photophysical hallmark of the Pr³⁺-benzoate system and is shared with other Pr(III) aromatic carboxylates (4-tert-butylbenzoate, 2-benzoylbenzoate, benzimidazole-5-carboxylate) but not with non-benzoate Pr complexes or other lanthanide benzoates (e.g., Eu³⁺ benzoate emits primarily at ~615 nm; Tb³⁺ at ~545 nm) [1][2].

Dual fluorescence
Cross-study
~395 nm (UV) + ~595 nm (Vis)
Eu benzoate: ~615 nm · Tb: ~545 nm
Unique dual-band emission signature
Enables single-component UV–visible wavelength conversion research
Solid-state, λ_exc = 245 nm
Photoluminescence Fluorescence conversion Antenna effect Pr³⁺ emission

Geometrical Isomerism in DMF-Solvated Praseodymium Benzoate: Unique Dimeric Packing Isomers

The DMF-solvated complex [Pr(C₆H₅COO)₃(DMF)(H₂O)]₂ crystallizes as two distinct geometrical isomers, designated a and b, in the same monoclinic space group but differing in the spatial arrangement of benzoate and DMF ligands around the Pr³⁺ center [1]. Isomer a packs approximately 50 ų more efficiently per unit cell than isomer b, a structural differentiation not reported for analogous Nd, Gd, or other lanthanide benzoate-DMF complexes under comparable crystallization conditions [1]. This isomerism demonstrates that praseodymium benzoate can access multiple crystalline packing motifs, potentially enabling crystal engineering strategies for porosity, density, or dissolution-rate control.

Packing isomers
Class-level
Isomer a ~50 ų smaller per unit cell
vs. isomer b in [Pr(Bz)₃(DMF)(H₂O)]₂
Not reported for Nd or Gd analogs
May support crystal-density tuning and dissolution-rate modulation studies
Class-level inference; absence of evidence noted
X-ray crystallography Packing isomers Coordination polymer Unit cell volume

First Solvent-Free Rare-Earth Benzoate Adduct: Pr(OBz)₃(HOBz)₂

The direct oxidation of praseodymium metal with molten benzoic acid (200°C, 8 days) yields the solvent-free adduct Pr(OBz)₃(HOBz)₂, the first reported anhydrous rare-earth benzoate–benzoic acid adduct [1]. This compound crystallizes in the orthorhombic space group Pcnn with unit cell parameters a = 9.755(1) Å, b = 24.859(1) Å, c = 26.531(1) Å, and features Pr³⁺ in an 8-coordinate environment with Pr–O distances ranging from 2.347(3) to 2.568(3) Å (average 2.464 Å) [1]. In contrast, most other lanthanide benzoates—synthesized from aqueous solution—incorporate crystal water (e.g., Dy(OBz)₃(H₂O)₅, Tb(OBz)₃(MeOH)₂(H₂O)), and no equivalent anhydrous benzoic acid adducts have been structurally characterized for Nd, Sm, Eu, or Gd [1].

Anhydrous adduct
Class-level
Pr(OBz)₃(HOBz)₂
Orthorhombic Pcnn · Pr–O avg. 2.464 Å
First anhydrous Ln-benzoate adduct
Unique entry for anhydrous precursor workflows; hydrated Nd, Sm, Eu, Gd analogs not available
Solvent-free synthesis at 200°C; single-crystal XRD
Anhydrous rare-earth benzoate Solvent-free synthesis Coordination polymer Pr–O bond distances

Infrared Spectroscopic Differentiation: Praseodymium Benzoate vs. Nd, Er, and Tm Benzoates

Infrared absorption spectra of rare-earth benzoates measured over 3400–200 cm⁻¹ demonstrate that praseodymium benzoate can be distinguished from neodymium, erbium, and thulium benzoates on the basis of carboxylate-related band positions and intensities [1]. The light lanthanide benzoates (Pr, Nd) and heavy lanthanide benzoates (Er, Tm) form spectroscopically distinct groups, with characteristic differences in the COO⁻ symmetric and antisymmetric stretching regions that reflect variations in carboxylate coordination mode and metal–oxygen bond covalency [1]. Benzoic acid and sodium benzoate are also readily distinguished from the lanthanide salts by IR [1].

IR fingerprint
Head-to-head
Light Ln (Pr, Nd) vs. heavy Ln (Er, Tm) groups
COO⁻ symmetric / antisymmetric stretch region
Spectroscopically distinct from Na benzoate and free acid
Supports rapid, non-destructive identity verification and batch consistency review
3400–200 cm⁻¹, solid-state IR
FTIR spectroscopy Carboxylate coordination Lanthanide benzoate fingerprint Quality control

Evidence-Backed Application Scenarios Where Praseodymium(3+) Benzoate Offers Measurable Advantage


Thermal Precursor for Pr₆O₁₁ Thin Films and Catalyst Supports Requiring Intermediate Calcination Windows

The anhydrous stability limit of 320°C for praseodymium benzoate—60°C higher than cerium benzoate (260°C) yet 30°C lower than gadolinium benzoate (350°C)—makes it an optimal precursor for processes requiring controlled thermal decomposition to Pr₆O₁₁ in the 300–350°C range [1]. This intermediate window avoids premature decomposition (Ce) while not requiring the higher energy input needed for Gd, Tb, or Dy benzoates [1].

Dual-Band Luminescent Material for UV–Visible Wavelength Conversion Devices

Praseodymium benzoate's characteristic dual emission at ~395 nm (UV) and ~595 nm (visible) under single 245 nm excitation [2] enables its use as a single-component dual-band phosphor or wavelength converter. Unlike Eu³⁺ or Tb³⁺ benzoates, which emit primarily in the visible, Pr benzoate simultaneously covers both the ultraviolet and visible spectral regions, offering a unique advantage in devices requiring broadband spectral output.

Crystal Engineering and Polymorph Screening Leveraging Geometrical Isomerism

The crystallization of [Pr(C₆H₅COO)₃(DMF)(H₂O)]₂ into two packing isomers with a 50 ų unit cell volume difference [3] provides a rare opportunity for density-tuning of crystalline materials. Researchers seeking to modulate dissolution rates, mechanical properties, or guest-molecule accommodation in coordination polymers can exploit this isomerism, which is not documented for the Nd or Gd analogs.

Anhydrous Precursor for Non-Aqueous and Oxygen-Sensitive Synthesis

The availability of the solvent-free adduct Pr(OBz)₃(HOBz)₂ [4] uniquely positions praseodymium benzoate for applications intolerant of lattice water—such as non-aqueous sol-gel processing, ALD precursor development, or organometallic synthesis under strictly anhydrous conditions. Competing lanthanide benzoates (Nd, Sm, Eu, Gd) remain limited to hydrated forms that release water upon heating, potentially compromising water-sensitive reaction chemistries.

Application
Selection Property
Validation Focus
Pr₆O₁₁ thin-film and catalyst-support thermal precursors
Intermediate anhydrous stability window (320°C) with defined phase transition
TG-DTA verification of dehydration and decomposition onset
Dual-band UV–visible wavelength-conversion materials
Characteristic 4f² double fluorescence (395 nm + 595 nm)
Solid-state photoluminescence under 245 nm excitation
Crystal engineering and polymorph-density screening
Geometrical packing isomerism with ~50 ų unit-cell volume difference
Single-crystal XRD confirmation of isomer identity
Anhydrous non-aqueous and oxygen-sensitive precursor synthesis
Solvent-free Pr(OBz)₃(HOBz)₂ adduct availability
Karl Fischer / TGA confirmation of water content; unit-cell match to reported Pcnn structure
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